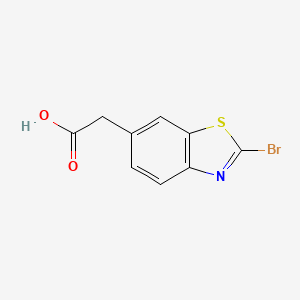

(2-Bromo-benzothiazol-6-yl)-acetic acid

説明

Systematic IUPAC Nomenclature and Isomerism

The compound (2-bromo-benzothiazol-6-yl)-acetic acid is systematically named 2-(2-bromo-1,3-benzothiazol-6-yl)acetic acid under IUPAC guidelines. This nomenclature reflects the substitution pattern on the benzothiazole core: a bromine atom at position 2 and an acetic acid moiety (–CH₂COOH) at position 6 (Figure 1). The benzothiazole system is numbered such that the sulfur atom occupies position 1, the nitrogen atom position 3, and the fused benzene ring positions 4–7.

Isomerism in this compound is limited to positional variants due to the fixed substitution pattern. For instance, shifting the bromine to position 4 or the acetic acid group to position 5 would generate distinct structural isomers. However, no stereoisomerism is observed, as the molecule lacks chiral centers or geometric constraints.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-Bromo-1,3-benzothiazol-6-yl)acetic acid |

| Molecular Formula | C₉H₆BrNO₂S |

| SMILES | C1=CC2=C(C=C1CC(=O)O)SC(=N2)Br |

| InChIKey | KYIDMSYBOCCSSF-UHFFFAOYSA-N |

Molecular Geometry and Electronic Configuration Analysis

The benzothiazole core adopts a planar conformation due to aromatic π-delocalization across the fused benzene and thiazole rings. The acetic acid side chain at position 6 extends perpendicularly to the plane, with bond angles and lengths consistent with sp³ hybridization at the methylene carbon (C–C–O: ~109.5°).

Electronic effects arise from the electron-withdrawing bromine (σ* inductive effect) and the carboxylic acid group (–I effect), which reduce electron density on the benzothiazole ring. Density functional theory (DFT) calculations for analogous compounds reveal a highest occupied molecular orbital (HOMO) localized on the sulfur and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the bromine-substituted thiazole ring. This electronic polarization facilitates nucleophilic attack at position 2 and electrophilic interactions at position 6.

Crystallographic Data and Hydrogen Bonding Patterns

While direct crystallographic data for This compound is limited, studies on structurally related benzothiazole-acetic acid derivatives reveal key packing motifs. For example, 2-(benzothiazol-2-ylsulfanyl)acetic acid forms dimeric pairs via O–H⋯O hydrogen bonds between carboxylic acid groups (O⋯O distance: 2.65 Å). Similar behavior is anticipated for the title compound, with additional weak C–H⋯O and halogen (Br⋯O) interactions stabilizing the lattice.

Comparative analysis of 6-bromo-1,3-benzothiazole-2-carboxylic acid (CAS 22514-58-5) shows a dihedral angle of 12.3° between the benzothiazole plane and the carboxylic acid group, suggesting moderate conjugation. Such torsional strain may influence solubility and reactivity.

Comparative Analysis with Related Benzothiazole Derivatives

Substituent effects profoundly alter the physicochemical properties of benzothiazole derivatives:

The bromine atom in This compound increases molecular polarizability compared to non-halogenated analogs, as evidenced by its higher calculated dipole moment (5.8 D). This enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Conversely, replacing bromine with electron-donating groups (e.g., –OCH₃) reduces electrophilicity at position 2, as shown by Hammett σ⁺ values.

Structure

2D Structure

特性

IUPAC Name |

2-(2-bromo-1,3-benzothiazol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIDMSYBOCCSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of Benzothiazole Precursors

The initial step involves selective bromination at the 2-position of the benzothiazole ring. This can be achieved by treating the benzothiazole precursor with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction conditions: Typically performed in an inert solvent like dichloromethane or acetonitrile, at reflux temperature.

- Outcome: Formation of 2-bromo-benzothiazole derivatives with high regioselectivity.

Introduction of the Acetic Acid Group

The acetic acid moiety is introduced at the 6-position of the brominated benzothiazole ring through a side-chain functionalization process.

- Method: This often involves a halogenated acetic acid derivative (e.g., chloroacetic acid or its esters) reacting with the 6-position of the benzothiazole ring.

- Catalysts/Base: Potassium carbonate or other bases are used to facilitate nucleophilic substitution.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents are preferred to enhance reaction efficiency.

- Reaction time: Reflux or room temperature stirring for several hours to overnight.

Alternative Synthetic Routes

Some research has described the synthesis of benzothiazole derivatives via multi-step routes involving intermediates such as 2-amino-6-thiocyanatobenzothiazole, followed by acylation with chloroacetyl chloride and further substitution reactions. Although this route is more complex, it allows for the incorporation of various substituents and functional groups.

Purification and Characterization

- Purification: Column chromatography using EtOAc/PE (ethyl acetate/petroleum ether) mixtures is commonly employed.

- Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Bromine or NBS, DCM/Acetonitrile, reflux | 2-Bromo-benzothiazole intermediate |

| 2 | Side-chain functionalization | Chloroacetic acid or ester, K2CO3, DMF, reflux | This compound |

| 3 | Purification | Column chromatography (EtOAc/PE) | Pure target compound |

| 4 | Characterization | NMR, IR, MS | Structural confirmation |

Research Findings and Notes

- The bromination step is critical for regioselectivity and yield; controlling reaction conditions prevents polybromination or side reactions.

- The choice of solvent and base in the acetic acid introduction step significantly affects the reaction kinetics and product purity.

- Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups: carboxylic acid (C=O stretch ~1700 cm⁻¹), benzothiazole ring vibrations, and bromine substitution patterns.

- Related compounds, such as ethyl and methyl esters of this compound, have been synthesized by similar methods and show potential in medicinal chemistry applications.

化学反応の分析

Amidation Reactions

(2-Bromo-benzothiazol-6-yl)-acetic acid undergoes amidation via activation of its carboxylic acid group. Key methods include:

Acyl Chloride Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive acyl chloride intermediate. This intermediate reacts with amines to yield amides:

Example Reaction

-

Reactants : this compound + 4-Aminoveratole

-

Conditions :

Table 1: Amidation Products

Esterification

The carboxylic acid group is esterified under mild conditions:

Example Reaction

-

Reactants : this compound + (Trimethylsilyl)diazomethane

-

Conditions :

Key Observation : Esterification retains the bromo substituent, enabling subsequent cross-coupling reactions .

Suzuki Cross-Coupling

The bromo substituent at the 2-position participates in palladium-catalyzed coupling with aryl boronic acids:

Example Reaction

-

Reactants : this compound + 4-Methoxyphenylboronic acid

-

Conditions :

Table 2: Cross-Coupling Outcomes

Hydrazide Formation

Reaction with hydrazine hydrate produces hydrazide derivatives for further functionalization:

Example Reaction

-

Reactants : this compound + Hydrazine hydrate

-

Conditions :

Application : Hydrazides serve as precursors for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles .

科学的研究の応用

Chemical Characteristics

- Chemical Formula : C₉H₆BrNO₂S

- Molecular Weight : Approximately 272.12 g/mol

- CAS Number : 933742-71-3

The compound features a benzothiazole ring with a bromine atom at the 2-position and an acetic acid functional group, which enhances its reactivity and biological interactions.

Organic Synthesis

(2-Bromo-benzothiazol-6-yl)-acetic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's bromine atom allows for further substitution reactions, making it versatile in synthetic pathways.

Key Reactions :

- Bromination : The introduction of bromine facilitates nucleophilic substitutions.

- Esterification : The acetic acid moiety can be converted into esters, expanding its utility in organic synthesis.

The compound has garnered interest due to its potential biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Research : The structural characteristics of benzothiazole derivatives often correlate with antitumor activity. Research indicates that this compound may interfere with cellular processes in cancer cells, although specific mechanisms are still under investigation .

Enzyme Inhibition Studies

The compound is used in studies examining enzyme inhibition. Its ability to bind to active sites of enzymes can block their activity, making it a valuable tool for understanding enzyme functions and developing inhibitors for therapeutic purposes.

Pharmaceutical Development

Due to its promising biological activities, this compound is considered a candidate for drug development, particularly in creating new antimicrobial and anticancer drugs. Its unique chemical properties allow for the design of derivatives that may exhibit enhanced efficacy.

Material Science

In addition to biological applications, this compound is also explored in material sciences for the development of new materials. Its reactivity can be harnessed to create polymers or other materials with specific desired properties.

Case Studies and Research Findings

Recent studies have focused on synthesizing new benzothiazole derivatives, including this compound, showcasing their potential against Mycobacterium tuberculosis and other pathogens . These findings underline the importance of this compound in developing new therapeutics.

作用機序

The mechanism of action of (2-Bromo-benzothiazol-6-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acetic acid group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved are subjects of ongoing research.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The benzothiazole core and bromine substitution at the 2-position are conserved across analogs, but substituents at the 6-position vary significantly, leading to divergent physicochemical and biological properties. Key compounds for comparison include:

Table 1: Comparative Data for (2-Bromo-benzothiazol-6-yl)-acetic Acid and Analogs

Key Comparative Insights

Solubility and Reactivity

- Acetic Acid vs. Ester : The free carboxylic acid group in this compound enhances aqueous solubility, making it suitable for drug formulation in polar solvents. In contrast, the ethyl ester derivative (QD-6479) exhibits increased lipophilicity, favoring membrane permeability and prodrug applications .

- Sulfonic Acid (HI-1559) : The sulfonic acid group confers exceptional water solubility, ideal for industrial processes requiring high solubility, such as dye synthesis or catalytic systems .

- Hydroxyl Group (QC-5650) : The hydroxyl substituent may enable chelation of metal ions or participation in redox reactions, suggesting utility in antioxidant formulations .

生物活性

(2-Bromo-benzothiazol-6-yl)-acetic acid is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

- Molecular Formula: C9H8BrN1O2S

- CAS Number: 933742-71-3

- IUPAC Name: this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, in vitro studies demonstrated that the compound has a minimum inhibitory concentration (MIC) of approximately 30 μg/mL against resistant strains of Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. In one study, derivatives of benzothiazoles, including this compound, were synthesized and tested for antiproliferative activity against cancer cell lines such as paraganglioma and pancreatic cancer. The results showed a marked reduction in cell viability at low micromolar concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Paraganglioma | 5.0 |

| This compound | Pancreatic Cancer | 7.5 |

| KST016366 | Various Cancer Cell Lines | 10.0 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are critical in inflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound acts by inhibiting key enzymes involved in inflammation and cancer proliferation.

- Cellular Pathway Modulation: It modulates signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results confirmed its effectiveness against multiple bacterial strains, highlighting its potential use in developing new antimicrobial agents.

Anticancer Research

Another significant study focused on the antiproliferative effects of benzothiazole derivatives on various cancer cell lines. The findings indicated that compounds similar to this compound could induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2-Bromo-benzothiazol-6-yl)-acetic acid in laboratory settings?

- Methodological Answer : When handling this compound, adhere to general laboratory safety practices:

- Use personal protective equipment (PPE) including gloves, goggles, and lab coats.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and consult a physician .

- Store in a cool, dry area away from ignition sources, and ensure proper ventilation to avoid inhalation risks .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify the acetic acid proton (δ ~2.5–3.5 ppm) and aromatic protons influenced by bromine (deshielding effects).

- 13C NMR : Look for the carboxylic acid carbon (δ ~170–175 ppm) and carbons adjacent to bromine (δ ~120–130 ppm).

- Compare experimental data with computational predictions (e.g., PubChem-derived InChI key and structural parameters) .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Step 1 : Brominate benzothiazole at the 2-position using N-bromosuccinimide (NBS) under radical initiation.

- Step 2 : Functionalize the 6-position via Friedel-Crafts alkylation with chloroacetic acid derivatives.

- Step 3 : Purify via recrystallization (e.g., using ethanol/water) and validate purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Use SHELXL for refinement: Adjust thermal parameters and occupancy factors to address disorder in the bromine or acetic acid moieties .

- Validate hydrogen bonding networks using ORTEP-III to visualize electron density maps and confirm bond angles (e.g., C–Br bond ~1.9 Å) .

- Cross-check with powder XRD to rule out twinning or polymorphism .

Q. What advanced chromatographic techniques are suitable for analyzing impurities in this compound?

- Methodological Answer :

- UHPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for brominated by-products (e.g., dibenzothiazole derivatives) via mass fragmentation patterns .

- Ion Chromatography : Quantify residual halides (e.g., bromide ions) using suppressed conductivity detection .

Q. How does the bromine substituent influence the acidity of the acetic acid moiety in electrochemical studies?

- Methodological Answer :

- Perform potentiometric titration with NaOH (1.0 M) to measure pKa shifts. The electron-withdrawing bromine group lowers the pKa of the acetic acid (expected ΔpKa ~0.5–1.0) compared to non-brominated analogs .

- Validate using computational methods (e.g., DFT calculations for charge distribution) .

Q. What strategies minimize by-product formation during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 80°C to prevent over-bromination .

- Catalyst Optimization : Use Lewis acids (e.g., FeCl3) in sub-stoichiometric amounts to enhance regioselectivity at the 6-position .

- In Situ Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and halt at ~90% conversion .

Data Contradiction and Optimization

Q. How can conflicting NMR and X-ray data for this compound be reconciled?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers (e.g., rotational isomers of the acetic acid group), while X-ray captures a static structure. Use variable-temperature NMR to detect conformational flexibility .

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (GIAO method) and X-ray geometries to identify discrepancies .

Q. What experimental parameters optimize the yield of this compound in scaled-up syntheses?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Stoichiometry : Employ a 1.2:1 molar ratio of brominating agent to benzothiazole to avoid side reactions.

- Workup : Extract the product with dichloromethane and wash with NaHCO3 to remove unreacted acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。